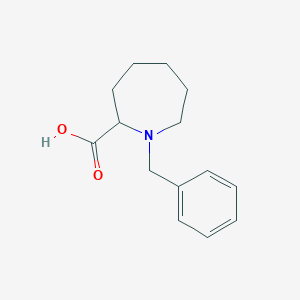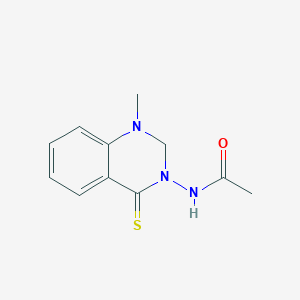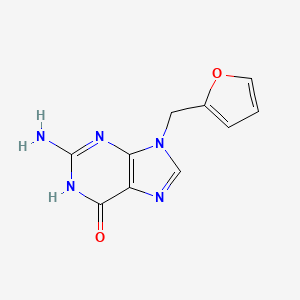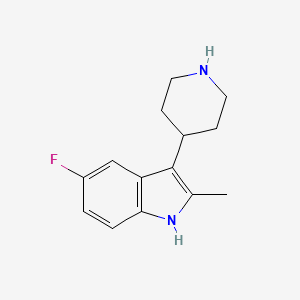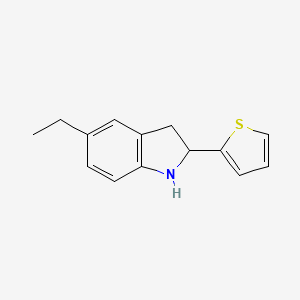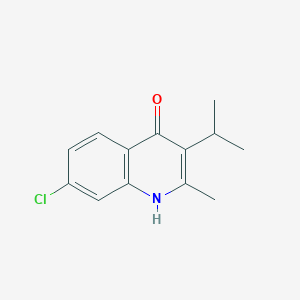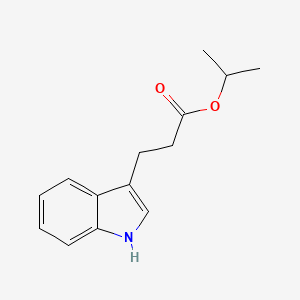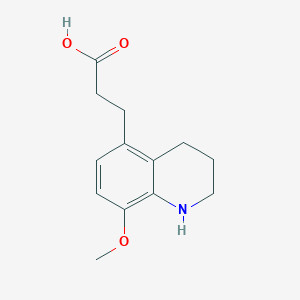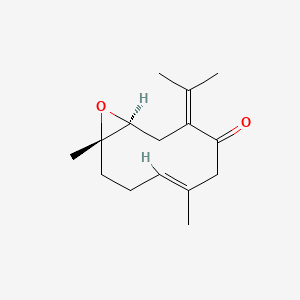
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one is a chemical compound with the molecular formula C14H13NO2 It is known for its unique structure, which includes an indenoisoxazole core with a tert-butyl group attached
Méthodes De Préparation
The synthesis of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indanone derivatives with hydroxylamine to form the isoxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group, using reagents like halogens or nucleophiles.
Applications De Recherche Scientifique
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparaison Avec Des Composés Similaires
3-tert-Butyl-4H-indeno(2,1-d)isoxazol-4-one can be compared with other indenoisoxazole derivatives, such as:
This compound: Similar in structure but may have different substituents leading to varied reactivity and applications.
Indeno(2,1-d)isoxazole: Lacks the tert-butyl group, which can significantly alter its chemical properties and applications.
4H-indeno(2,1-d)isoxazol-4-one: Another related compound with potential differences in biological activity and chemical reactivity.
Propriétés
Numéro CAS |
82501-33-5 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-tert-butylindeno[2,1-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C14H13NO2/c1-14(2,3)13-10-11(16)8-6-4-5-7-9(8)12(10)17-15-13/h4-7H,1-3H3 |
Clé InChI |
BMDHNHWPNFUMLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NOC2=C1C(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


